Biotinylarginylchloromethane
Overview
Description
Biotinylarginylchloromethane, also known as BACM, is a chemical compound that is widely used in scientific research. It is a protease inhibitor that is used to inhibit enzymes that break down proteins, thereby allowing researchers to study the function and structure of proteins in greater detail. In
Scientific Research Applications
Biomaterials and Biocompatibility
Chitin and chitosan, being natural polymers, exhibit non-toxicity, biodegradability, and biocompatibility. The modification of these polymers, such as sulfation, retains the original properties while also introducing new or enhanced functionalities. These modified biomaterials have a wide range of applications including adsorbing metal ions, drug delivery systems, blood compatibility, and antibacterial fields. They are promising materials for biomedical applications due to their unique properties (Jayakumar et al., 2007).
Environmental Applications
Biochar, a carbon-rich product from pyrolyzing biomass, is another application area related to chitin and chitosan derivatives. It's primarily used for soil amendment, carbon sequestration, and wastewater treatment. Biochar technology is gaining attention due to its cost-effectiveness and environmental friendliness. The engineered biochar, designed with larger surface area and stronger adsorption capacity, holds great prospects in various environmental treatments including industrial, municipal, agricultural wastewater, and stormwater (Xiang et al., 2020).
Agricultural Enhancement
In agriculture, biochar application to soil has been shown to improve plant productivity and nutrient cycling. It increases aboveground productivity, crop yield, soil microbial biomass, and nutrient content in the soil. The addition of biochar to soils results in improved soil physical quality, such as bulk density and water holding capacity, which are crucial for healthy plant growth (Mukherjee & Lal, 2013).
Biomedical and Pharmaceutical Applications
Biotinylarginylchloromethane might not be directly mentioned, but it's worth noting that biotin, a component of the name, is crucial in red blood cell biology, particularly for labeling in studies of red blood cell and transfusion biology. The biotin method offers advantages for measuring circulating RBC volume, posttransfusion RBC recovery, and life span, making it essential for studying RBC biology and physiology (Mock et al., 2014).
Biochar Mineral Constituents in Environmental Applications
The mineral components in biochar, such as alkali or alkaline earth metals, play a significant role in its environmental applications. These minerals affect the biochar's physicochemical properties, contaminant sorption, carbon retention and stability, nutrient bioavailability, and even its use in fuel cells, supercapacitors, and as photoactive components. Understanding the role of these minerals is crucial for determining the most appropriate application for any given biochar (Xu et al., 2017).
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(3R)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29ClN6O3S/c18-8-12(25)10(4-3-7-21-16(19)20)22-14(26)6-2-1-5-13-15-11(9-28-13)23-17(27)24-15/h10-11,13,15H,1-9H2,(H,22,26)(H4,19,20,21)(H2,23,24,27)/t10-,11+,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYCJPZSFRVCIE-MPXAEWJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)CCl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931302 | |
Record name | N-(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotinylarginylchloromethane | |
CAS RN |
142009-29-8 | |
Record name | Biotinylarginylchloromethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142009298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.